molecular formula C25H24BrNO3S B13379567 ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13379567
M. Wt: 498.4 g/mol
InChI Key: ZMFBMILNIMSNTI-JFLMPSFJSA-N
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Description

Ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves a multi-step process. One common method includes the condensation of 5-benzyl-3-bromo-2-hydroxybenzaldehyde with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells . Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the hydroxyphenyl group, in particular, contributes to its versatility in various chemical reactions and its potential as a therapeutic agent .

Properties

Molecular Formula

C25H24BrNO3S

Molecular Weight

498.4 g/mol

IUPAC Name

ethyl 2-[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H24BrNO3S/c1-2-30-25(29)22-19-10-6-7-11-21(19)31-24(22)27-15-18-13-17(14-20(26)23(18)28)12-16-8-4-3-5-9-16/h3-5,8-9,13-15,28H,2,6-7,10-12H2,1H3/b27-15+

InChI Key

ZMFBMILNIMSNTI-JFLMPSFJSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C(=CC(=C3)CC4=CC=CC=C4)Br)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C(=CC(=C3)CC4=CC=CC=C4)Br)O

Origin of Product

United States

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